Hydroxyprogesterone

Description

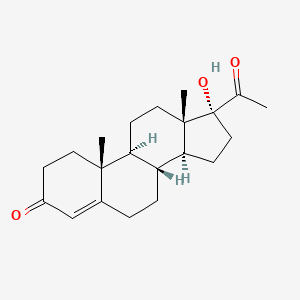

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPWSSGDRRHUNT-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040747, DTXSID00859075 | |

| Record name | 17alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00648 mg/mL | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |

CAS No. |

68-96-2, 110850-01-6 | |

| Record name | 17-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17ALPHA-HYDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 219 - 220 °C | |

| Record name | 17ALPHA-HYDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Nexus of Steroidogenesis: A Technical Guide to Hydroxyprogesterone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone (17-OHP) is a pivotal intermediate in the intricate cascade of steroid hormone biosynthesis.[1][2] Primarily synthesized in the adrenal glands and gonads, its production is a critical juncture, directing the flow of precursors towards the synthesis of vital glucocorticoids, such as cortisol, and sex steroids, including androgens and estrogens.[1][3] An in-depth understanding of the 17-OHP biosynthesis pathway is paramount for researchers in endocrinology, reproductive biology, and drug development, particularly in the context of disorders of steroidogenesis and hormone-dependent cancers. This technical guide provides a comprehensive exploration of the core enzymatic reactions, regulatory mechanisms, and state-of-the-art analytical methodologies pertinent to the study of hydroxyprogesterone biosynthesis.

The Central Role of 17α-hydroxyprogesterone in Steroidogenesis

The steroidogenic pathway commences with cholesterol and proceeds through a series of enzymatic modifications to yield a diverse array of biologically active steroid hormones.[4][5] 17-OHP emerges as a key metabolite, primarily derived from progesterone through the action of the enzyme 17α-hydroxylase.[1] Its strategic position in the pathway makes it a crucial determinant of the balance between glucocorticoid and sex hormone production.

The clinical significance of 17-OHP is most prominently highlighted in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[6][7][8][9] CAH is a group of autosomal recessive disorders characterized by deficiencies in enzymes required for cortisol synthesis.[6][7][9] The most common form of CAH results from a deficiency in the 21-hydroxylase enzyme.[10][11] This deficiency leads to a blockage in the downstream conversion of 17-OHP to 11-deoxycortisol, causing an accumulation of 17-OHP in the bloodstream.[2] Consequently, the measurement of elevated 17-OHP levels is a primary diagnostic marker for 21-hydroxylase deficiency and is integral to newborn screening programs worldwide.[8][12]

The Enzymatic Core: Cytochrome P450 17A1 (CYP17A1)

The biosynthesis of 17-hydroxyprogesterone is predominantly catalyzed by a single, bifunctional enzyme located in the endoplasmic reticulum: Cytochrome P450 17A1 (CYP17A1).[3][13] This remarkable enzyme possesses two distinct catalytic activities: 17α-hydroxylase and 17,20-lyase.[3]

-

17α-Hydroxylase Activity: This is the primary activity responsible for the synthesis of 17-OHP. CYP17A1 introduces a hydroxyl group at the 17α position of progesterone, converting it to 17α-hydroxyprogesterone.[3] This reaction is essential for the production of both glucocorticoids and sex steroids.[3]

-

17,20-Lyase Activity: Following 17α-hydroxylation, CYP17A1 can perform a second, distinct reaction, cleaving the bond between carbon 17 and 20 of 17α-hydroxypregnenolone and, to a lesser extent, 17α-hydroxyprogesterone.[3] This lyase activity is the rate-limiting step in the production of androgens, yielding dehydroepiandrosterone (DHEA) and androstenedione, respectively.

The dual functionality of CYP17A1 is a critical control point in steroidogenesis, and its activity is modulated by various factors, including the presence of co-factors like cytochrome b5, which allosterically enhances the 17,20-lyase activity.

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the central position of 17-hydroxyprogesterone in the steroidogenic pathway, highlighting the key enzymatic conversions.

Caption: The this compound Biosynthesis Pathway.

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of CYP17A1 is crucial for predicting its efficiency and for the development of targeted inhibitors. The Michaelis-Menten model is commonly used to describe the kinetics of this enzyme.

| Substrate | Enzyme Activity | Km (μM) | kcat (min⁻¹) | Source |

| Progesterone | 17α-hydroxylase | 5.87 - 10.5 | 1.01 | |

| Pregnenolone | 17α-hydroxylase | 0.93 - 1.19 | 0.39 | |

| 17α-Hydroxypregnenolone | 17,20-lyase | 1.2 | 0.24 | |

| 17α-Hydroxyprogesterone | 17,20-lyase | 21.9 | - |

Note: Kinetic parameters can vary depending on the experimental conditions, such as the expression system, presence of co-factors, and assay methodology.

Experimental Protocols for Studying this compound Biosynthesis

In Vitro Assay of CYP17A1 17α-Hydroxylase Activity using Microsomes

This protocol provides a framework for measuring the conversion of progesterone to 17-hydroxyprogesterone using microsomes, which are preparations of the endoplasmic reticulum where CYP17A1 is located.

Principle: This assay quantifies the enzymatic activity of CYP17A1 by incubating a known concentration of progesterone with microsomes containing the enzyme and the necessary co-factors. The reaction is stopped, and the product, 17-hydroxyprogesterone, is quantified using a highly specific and sensitive analytical method like LC-MS/MS.

Materials:

-

Human liver microsomes (or microsomes from cells expressing recombinant CYP17A1)

-

Progesterone (substrate)

-

17α-Hydroxyprogesterone (analytical standard)

-

Deuterated 17α-hydroxyprogesterone (internal standard for LC-MS/MS)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

-

Prepare a quenching solution of acetonitrile containing the deuterated 17α-hydroxyprogesterone internal standard.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, pre-incubate the microsomes (typically at a final protein concentration of 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the progesterone substrate to the desired final concentration.

-

Immediately add the NADPH regenerating system to start the enzymatic conversion. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). Time course experiments should be conducted to ensure the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a sufficient volume of the cold acetonitrile quenching solution (containing the internal standard). This will precipitate the microsomal proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the supernatant using a validated LC-MS/MS method for the quantification of 17-hydroxyprogesterone.

-

Workflow for LC-MS/MS Quantification of 17-Hydroxyprogesterone

The following diagram outlines a typical workflow for the quantification of 17-hydroxyprogesterone from a biological matrix.

Caption: LC-MS/MS Workflow for 17-OHP Quantification.

Conclusion

The biosynthesis of 17α-hydroxyprogesterone represents a cornerstone of steroid hormone metabolism, with the enzyme CYP17A1 acting as the central gatekeeper. A thorough understanding of this pathway, from its enzymatic machinery to the sophisticated analytical techniques used for its study, is indispensable for advancing our knowledge of endocrine physiology and pathology. The methodologies and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for their investigations into this critical area of human biology. The continued exploration of the nuances of this compound biosynthesis holds immense promise for the development of novel diagnostic and therapeutic strategies for a range of hormonal disorders.

References

- 1. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. researchgate.net [researchgate.net]

- 9. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

The Biological Activity of 17-Hydroxyprogesterone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological activity of 17-hydroxyprogesterone (17-OHP), a steroid hormone primarily recognized as a crucial intermediate in the biosynthesis of glucocorticoids and sex steroids. While its role as a biomarker for congenital adrenal hyperplasia (CAH) is well-established, this document delves into the direct and indirect molecular mechanisms through which 17-OHP exerts its own biological effects. We will examine its interactions with various steroid receptors, including the glucocorticoid, mineralocorticoid, and progesterone receptors, and discuss the downstream cellular consequences. Furthermore, this guide offers detailed, field-proven protocols for the quantification of 17-OHP and the characterization of its activity, providing researchers and drug development professionals with a comprehensive resource to support their investigations.

Introduction: Beyond a Metabolic Intermediate

17-Hydroxyprogesterone (17-OHP) is a C21 steroid hormone produced predominantly in the adrenal glands and, to a lesser extent, the gonads.[1][2] It occupies a pivotal position in the steroidogenesis pathway, serving as the substrate for the enzyme 21-hydroxylase (CYP21A2) to produce 11-deoxycortisol, a precursor to cortisol.[3][4] A deficiency in CYP21A2 leads to the accumulation of 17-OHP, the hallmark of congenital adrenal hyperplasia (CAH), a group of inherited genetic disorders affecting the adrenal glands.[5][6]

While the diagnostic significance of elevated 17-OHP levels in CAH is undisputed, a growing body of evidence indicates that 17-OHP is not merely an inert precursor. It possesses intrinsic biological activities, which, particularly in pathophysiological states of accumulation, can have significant clinical implications.[2] This guide will elucidate these activities, moving beyond the classical view of 17-OHP as solely a biomarker.

Biosynthesis and Metabolism of 17-Hydroxyprogesterone

The synthesis of 17-OHP is a critical juncture in the steroidogenic cascade. Cholesterol is the initial substrate, which is converted to pregnenolone. From pregnenolone, two primary pathways can lead to the formation of 17-OHP. The most common pathway involves the conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase, followed by the hydroxylation of progesterone at the C17 position by 17α-hydroxylase (CYP17A1).[2][7]

Once synthesized, 17-OHP can be metabolized through several enzymatic reactions:

-

Conversion to 11-Deoxycortisol: In the adrenal cortex, 17-OHP is the direct substrate for 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a precursor in the cortisol synthesis pathway.[3]

-

Conversion to Androstenedione: 17-OHP can also be converted to androstenedione by 17,20-lyase, an activity also mediated by CYP17A1.[2] Androstenedione is a precursor for both testosterone and estrogens.

-

Metabolism to Pregnanetriol: 17-OHP is also metabolized to pregnanetriol, which is then conjugated and excreted in the urine.[5]

The following diagram illustrates the central role of 17-OHP in the steroidogenesis pathway.

Direct Biological Activities and Signaling Pathways

While its affinity for steroid receptors is generally lower than that of the primary ligands, in conditions of significant overproduction, 17-OHP can exert notable biological effects through its interaction with the glucocorticoid, mineralocorticoid, and progesterone receptors.

Glucocorticoid Receptor (GR) Agonism

Recent studies have revealed that 17-OHP can directly bind to and activate the glucocorticoid receptor (GR).[1][8] This interaction is particularly relevant in the context of metabolic diseases. Research has shown that in obese and diabetic mice, hepatic levels of 17-OHP are elevated, and this excess 17-OHP contributes to hyperglycemia by stimulating GR-dependent transcription of gluconeogenic genes.[1]

Signaling Pathway:

-

Binding: 17-OHP enters the cell and binds to the cytoplasmic GR, which is complexed with heat shock proteins (HSPs).

-

Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the 17-OHP-GR complex into the nucleus.

-

Transcription: In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, modulating the transcription of target genes.

Mineralocorticoid Receptor (MR) Antagonism

In contrast to its agonistic effect on the GR, 17-OHP acts as a competitive antagonist at the mineralocorticoid receptor (MR).[9][10] This antagonism can have significant clinical consequences, particularly in patients with CAH who have markedly elevated 17-OHP levels. The blockade of the MR by 17-OHP can impair aldosterone action, leading to salt wasting, a life-threatening condition in newborns with classic CAH.[11] Studies have demonstrated that increasing concentrations of 17-OHP inhibit aldosterone-mediated transactivation of the MR in a dose-dependent manner.[10][12]

Mechanism of Action:

17-OHP competes with aldosterone for binding to the MR. While it can bind to the receptor, it does not induce the conformational changes necessary for full receptor activation and subsequent gene transcription, thereby blocking the action of the natural agonist, aldosterone.

Progesterone Receptor (PR) Agonism

17-OHP is a weak agonist of the progesterone receptor (PR).[9] Its binding affinity for the PR is significantly lower than that of progesterone.[13] Consequently, in the presence of normal progesterone levels, the progestogenic activity of 17-OHP is likely to be minimal. However, in situations of pathologically high 17-OHP concentrations and relatively low progesterone, it may contribute to progesterone-like effects.

Experimental Protocols for Assessing 17-OHP Biological Activity

A thorough investigation of the biological activity of 17-OHP requires a combination of analytical and functional assays. This section provides an overview of key experimental protocols.

Quantification of 17-Hydroxyprogesterone

Accurate measurement of 17-OHP concentrations in biological matrices is fundamental. While immunoassays are widely used, mass spectrometry-based methods offer higher specificity.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to quantify 17-OHP in serum or plasma.[2][3]

Materials:

-

Microplate pre-coated with anti-17-OHP antibody

-

17-OHP standards

-

17-OHP-Horseradish Peroxidase (HRP) conjugate

-

Patient/experimental samples

-

Wash buffer

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using the provided 17-OHP standards. Dilute samples as necessary.

-

Competitive Binding: Add standards, controls, and samples to the pre-coated microplate wells.

-

Add the 17-OHP-HRP conjugate to each well. During this incubation, endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the immobilized antibody.

-

Washing: After incubation, wash the plate to remove unbound components.

-

Substrate Reaction: Add TMB substrate to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[14]

Protocol 2: Radioligand Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of 17-OHP to a steroid receptor (e.g., GR, MR, or PR).

Materials:

-

Cell or tissue homogenates expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]progesterone for PR)

-

Unlabeled 17-OHP in a range of concentrations

-

Unlabeled specific ligand for determining non-specific binding

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 17-OHP.

-

Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of the unlabeled specific ligand).

-

Separation: After reaching equilibrium, separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 17-OHP by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 17-OHP concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of 17-OHP that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of 17-OHP for the receptor, can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Transactivation Assays

Transactivation assays measure the ability of a ligand to activate a receptor and induce the transcription of a reporter gene.[5][15]

Protocol 3: Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to determine the agonist or antagonist activity of 17-OHP on a specific nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression vector for the steroid receptor of interest (e.g., GR, MR)

-

Reporter vector containing a luciferase gene downstream of a promoter with hormone response elements (e.g., GREs for GR, MREs for MR)

-

Transfection reagent

-

17-OHP and other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with varying concentrations of 17-OHP (for agonist testing) or with a known agonist in the presence of varying concentrations of 17-OHP (for antagonist testing).

-

Cell Lysis: After the treatment period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). For agonist activity, plot the normalized luciferase activity against the 17-OHP concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonist activity, plot the inhibition of the agonist-induced response against the 17-OHP concentration to determine the IC₅₀.

Summary and Future Directions

17-hydroxyprogesterone is far more than a simple metabolic intermediate in the steroidogenesis pathway. Its ability to act as a weak agonist at the progesterone receptor, a partial agonist at the glucocorticoid receptor, and a competitive antagonist at the mineralocorticoid receptor underscores its complex biological role. In pathological conditions characterized by its accumulation, such as congenital adrenal hyperplasia, these activities can have profound physiological consequences.

For researchers and drug development professionals, a thorough understanding of the direct biological effects of 17-OHP is crucial. The experimental protocols detailed in this guide provide a robust framework for quantifying 17-OHP and characterizing its interactions with key steroid receptors. Future research should continue to explore the nuanced effects of 17-OHP in various cellular contexts and its potential as a therapeutic target in conditions beyond CAH, such as metabolic and inflammatory disorders.

References

- 1. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]

- 3. content.abcam.com [content.abcam.com]

- 4. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibl-international.com [ibl-international.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. dbc-labs.com [dbc-labs.com]

- 13. Immunohistological demonstration of progesterone receptor in breast carcinomas: correlation with radioligand binding assays and oestrogen receptor immunohistology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hydroxyprogesterone Receptor Binding Affinity

Abstract

This technical guide provides a comprehensive framework for understanding and quantifying the binding affinity of hydroxyprogesterone for the progesterone receptor (PR). It is designed for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and medicinal chemistry. This document delves into the molecular underpinnings of progesterone receptor signaling, provides detailed, field-proven protocols for conducting competitive radioligand and non-radioactive binding assays, and offers robust methodologies for data analysis and interpretation. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for accurately characterizing the interaction between synthetic progestins like this compound and their molecular target.

Introduction: The Progesterone Receptor and its Ligands

Progesterone, an endogenous steroid hormone, is a master regulator of female reproductive processes, including the menstrual cycle and the maintenance of pregnancy.[1] Its physiological effects are mediated primarily through binding to and activating intracellular progesterone receptors (PR), which function as ligand-dependent transcription factors.[1][2] Understanding the interaction between PR and its ligands is fundamental to reproductive biology and the development of therapeutic progestins.

1.1 The Progesterone Receptor (PR) Family

In humans, a single gene (PGR) on chromosome 11q22 encodes for the progesterone receptor.[3] Through the use of alternative promoters and translational start sites, this gene gives rise to three main isoforms: PR-A, PR-B, and PR-C.[3]

-

PR-B: The full-length receptor, which acts as a potent transcriptional activator of progesterone-responsive genes.[4]

-

PR-A: An N-terminally truncated version of PR-B, lacking the first 164 amino acids.[4][5] PR-A can function as a transcriptional inhibitor of PR-B and other steroid receptors, adding a layer of complexity to progesterone signaling.[3][4]

-

PR-C: A further truncated isoform that lacks the DNA-binding domain and does not function as a transcription factor, but may modulate the activity of PR-A and PR-B.[3][6]

The differential expression and ratio of PR-A to PR-B in various tissues (e.g., uterus, mammary gland, brain) are critical determinants of the cellular response to progesterone.[4]

1.2 this compound: A Synthetic Progestin

This compound, specifically 17α-hydroxyprogesterone caproate (17-OHPC), is a synthetic progestin, a compound designed to mimic the effects of natural progesterone.[7][8][9] It has been used clinically to reduce the risk of preterm birth in certain high-risk pregnancies.[7][10] Unlike natural progesterone, 17-OHPC is a derivative with a caproate ester at the 17α position, a modification that significantly prolongs its half-life, allowing for less frequent administration.[10][11]

The primary mechanism of action for 17-OHPC is its function as an agonist of the progesterone receptor.[10][11] By binding to and activating PR, it initiates the downstream signaling cascade that helps maintain uterine quiescence and cervical integrity during pregnancy.[11] However, it is crucial to note that 17-OHPC and progesterone are not identical in their pharmacological profiles.[8][9] Studies have shown that 17-OHPC has a lower relative binding affinity for the progesterone receptor compared to progesterone itself.[12][13] This underscores the importance of accurately quantifying binding affinity to understand its biological activity.

Principles of Receptor Binding Affinity

The interaction between a ligand (e.g., this compound) and its receptor is governed by the principles of affinity, which describes the strength of the binding. This is a critical parameter in drug development, as high affinity is often a prerequisite for potent biological activity.

2.1 Key Quantitative Metrics

-

Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.

-

Inhibitory Concentration 50 (IC50): In competitive binding assays, the IC50 is the concentration of an unlabeled test compound (e.g., this compound) that displaces 50% of a specifically bound radiolabeled ligand. It is an indirect measure of affinity.

-

Inhibition Constant (Ki): The Ki is calculated from the IC50 value and represents the dissociation constant of the unlabeled competitor. It provides a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radiolabeled ligand used in the assay. The Cheng-Prusoff equation is commonly used for this conversion:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

-

The Progesterone Receptor Signaling Pathway

Steroid hormones like progesterone and its synthetic analogs exert their effects by modulating gene expression. This process involves a well-defined signaling pathway.

Upon entering the cell, the hormone binds to the progesterone receptor, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[14][15] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs.[3] The activated receptor-ligand complex then dimerizes and translocates into the nucleus.[14] Inside the nucleus, the dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[14][15]

Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.

Experimental Methodologies for Affinity Determination

Determining the binding affinity of this compound requires robust and validated assay systems. The competitive radioligand binding assay is the gold standard, prized for its sensitivity and directness.[16] However, non-radioactive methods are gaining prominence due to safety and convenience.

Gold Standard: Competitive Radioligand Binding Assay (RBA)

This assay measures the ability of unlabeled this compound to compete with a high-affinity radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020) for binding to the PR.

4.1.1 Experimental Workflow

Caption: Workflow for a Competitive Radioligand Binding Assay.

4.1.2 Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating controls to ensure data integrity.

I. Preparation of Receptor Source (Uterine Cytosol or Cell Lysate):

-

Rationale: A consistent and high-quality source of PR is essential. Breast cancer cell lines like T47D are commonly used as they express high levels of PR.[17][18][19]

-

Procedure (using T47D cells):

-

Culture T47D cells to near confluence.[20] These cells are an ideal model for studying progesterone-specific effects.[17]

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[21]

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet membranes and organelles.[22]

-

The resulting supernatant is the cytosol, which contains the soluble PR.[23]

-

Determine the total protein concentration of the cytosol using a Bradford or BCA assay for normalization.[21][24]

-

II. Competitive Binding Incubation:

-

Rationale: The assay relies on reaching equilibrium between the receptor, radioligand, and competitor.

-

Procedure:

-

Set up a series of tubes or a 96-well plate.

-

Total Binding: Add receptor preparation, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-Progesterone), and assay buffer.

-

Non-Specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration (e.g., 1 µM) of unlabeled progesterone to saturate all specific binding sites.

-

Competitor Wells: Add receptor preparation, radioligand, and increasing concentrations of the test compound (this compound), typically spanning a 5-log unit range.[16]

-

Incubate all samples at 4°C for a sufficient time (e.g., 18-24 hours) to reach equilibrium.

-

III. Separation of Bound and Free Radioligand:

-

Rationale: To quantify receptor-bound radioactivity, it must be physically separated from the unbound radioligand in the solution.

-

Procedure:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[21]

-

Use a vacuum filtration apparatus (cell harvester) to trap the receptor-ligand complexes on the filter.[16][21]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.[21][25]

-

IV. Quantification and Data Analysis:

-

Rationale: Scintillation counting measures the radioactive decay, which is proportional to the amount of bound radioligand.

-

Procedure:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.[21]

-

Count the radioactivity (in Disintegrations Per Minute, DPM, or Counts Per Minute, CPM) using a scintillation counter.[21]

-

Calculate Specific Binding: Subtract the DPM from the NSB wells from all other wells (Total and Competitor).

-

Plot the specific binding as a function of the log concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[26]

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay

FP assays offer a homogenous (no-wash) alternative that is amenable to high-throughput screening.[27]

-

Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently-labeled progestin ("tracer") tumbles rapidly in solution, resulting in low polarization. When bound to the much larger PR, its tumbling slows dramatically, leading to high polarization. An unlabeled competitor like this compound displaces the fluorescent tracer, causing a decrease in polarization.[27][28]

-

General Protocol:

-

A recombinant PR ligand-binding domain (PR-LBD) is incubated with a fluorescent progestin ligand (tracer).[27]

-

Increasing concentrations of this compound are added.

-

The mixture is incubated to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

A decrease in polarization indicates competition.[27] Data is plotted and analyzed similarly to the RBA to determine the IC50.

-

Alternative: Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) can also be adapted for competitive binding analysis.

-

Principle: A plate is coated with an antibody that captures the PR. The receptor is then incubated with a fixed amount of enzyme-conjugated progesterone and varying concentrations of this compound. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of this compound bound to the receptor.

-

General Protocol:

-

Pipette standards and samples into a microtiter plate coated with a capture antibody.[29]

-

Add a progesterone-peroxidase conjugate to the wells.[29]

-

Initiate the binding reaction by adding a monoclonal antibody to progesterone.[29]

-

After incubation and washing, add a substrate that reacts with the bound enzyme conjugate.[29]

-

Stop the reaction and measure the absorbance at 450 nm.[29]

-

Data Presentation and Interpretation

Raw data from binding assays must be processed correctly to yield meaningful affinity constants.

5.1 Data Transformation and Analysis

-

Calculate Specific Binding: For each concentration of the competitor, specific binding is calculated: Specific Binding = Total Binding - Non-Specific Binding

-

Normalize Data: Express specific binding at each competitor concentration as a percentage of the maximum specific binding (the binding in the absence of a competitor).

-

Curve Fitting: Use a non-linear regression program (e.g., GraphPad Prism) to fit the normalized data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation. This will yield the IC50 value.

-

Ki Calculation: Apply the Cheng-Prusoff equation to convert the IC50 to a Ki value.

5.2 Scatchard Analysis: A Visual Tool

While non-linear regression is now the standard for calculating affinity constants, the Scatchard plot remains a useful tool for visualizing binding data.[30][31][32] It plots the ratio of bound to free radioligand (Y-axis) against the concentration of bound radioligand (X-axis).

-

Interpretation: For a single class of binding sites, the plot should be linear.

-

Slope = -1/Kd

-

X-intercept = Bmax (total number of binding sites)

-

-

Caution: Transforming data for a Scatchard plot can distort experimental error, making linear regression of the transformed data less accurate than direct non-linear fitting of the saturation curve.[30] It should be used for visualization, not primary quantification.

5.3 Comparative Binding Affinity Data

The following table summarizes representative binding affinity data for progesterone and 17α-hydroxyprogesterone caproate, illustrating the comparative nature of these assays.

| Compound | Receptor | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Reference |

| Progesterone | Human PR-B | 100% | [12][13] |

| 17α-Hydroxyprogesterone Caproate | Human PR-B | 26-30% | [12][13] |

| Progesterone | Human PR-A | 100% | [12][13] |

| 17α-Hydroxyprogesterone Caproate | Human PR-A | 26-30% | [12][13] |

Data synthesized from competitive binding assays using recombinant human progesterone receptors.[12][13]

Conclusion and Future Directions

This guide has provided a detailed, technically grounded overview of the principles and practices for determining the binding affinity of this compound to its receptor. The competitive radioligand binding assay remains the definitive method, offering high sensitivity and reliability. The provided protocols, rooted in established scientific literature, offer a robust framework for generating high-quality, reproducible data.

It is evident that while 17-OHPC acts as a progesterone receptor agonist, its binding affinity is notably lower than that of endogenous progesterone.[12][13] This highlights a critical concept in pharmacology: binding affinity does not always directly correlate with in vivo efficacy, as pharmacokinetics, metabolism, and potential off-target effects also play significant roles.[33][34] Future research should continue to explore the downstream consequences of these affinity differences, particularly how they influence the recruitment of co-regulators and the subsequent gene expression profiles modulated by PR-A versus PR-B isoforms. The use of advanced techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide deeper thermodynamic insights into the binding kinetics, further refining our understanding of how synthetic progestins exert their biological effects.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine.org [endocrine.org]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. [Progesterone receptor isoforms: function and regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What is this compound Caproate used for? [synapse.patsnap.com]

- 8. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice | Obgyn Key [obgynkey.com]

- 10. This compound caproate - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. actascientific.com [actascientific.com]

- 19. actascientific.com [actascientific.com]

- 20. minds.wisconsin.edu [minds.wisconsin.edu]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Progesterone Receptor Competitor Assay Kit, Red | Creative BioMart – Assay Kit [creativebiomart.net]

- 28. A Fluorescence Polarization Assay To Detect Steroid Hormone Traces in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 30. chem.uwec.edu [chem.uwec.edu]

- 31. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 32. cdn.graphpad.com [cdn.graphpad.com]

- 33. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxyprogesterone: From Molecular Architecture to Clinical Application

This guide provides a comprehensive technical overview of 17α-hydroxyprogesterone (17-OHP), a pivotal endogenous steroid, and its synthetic derivative, hydroxyprogesterone caproate. We will delve into the intricate details of their chemical structures, explore their multifaceted physiological functions and mechanisms of action, and discuss their significant roles in clinical diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecule.

Molecular Structure and Physicochemical Characteristics

A thorough understanding of a molecule's function begins with its structure. 17α-hydroxyprogesterone is a C21 steroid hormone, belonging to the progestogen family.[1] Its chemical identity and properties are foundational to its biological role.

Chemical Identity

-

17α-Hydroxyprogesterone (17-OHP):

-

This compound Caproate (17-OHPC):

The core of 17-OHP is the pregnane steroid nucleus, a four-ring carbon skeleton. Its specific biological activity is conferred by key functional groups: a hydroxyl group (-OH) at the C17 alpha position, ketone groups (=O) at C3 and C20, and a double bond between C4 and C5. The 17α-hydroxyl group is particularly crucial, as it is the site of esterification to create synthetic derivatives like this compound caproate.[6] This esterification with caproic (hexanoic) acid significantly increases the molecule's lipophilicity and resistance to metabolic degradation, thereby prolonging its half-life.[7]

Physicochemical Data Summary

The distinct physicochemical properties of 17-OHP and its caproate ester dictate their behavior in biological systems and analytical procedures.

| Property | 17α-Hydroxyprogesterone (17-OHP) | This compound Caproate (17-OHPC) |

| Molecular Formula | C₂₁H₃₀O₃[2][8] | C₂₇H₄₀O₄[3][6] |

| Molecular Weight | 330.46 g/mol [1][2] | 428.6 g/mol [6] |

| Melting Point | 219.5 °C[1] | Not Available |

| Solubility | Soluble in chloroform.[9] | Slightly soluble in chloroform and methanol.[10] |

| Appearance | Crystalline solid.[11] | Off-white solid.[10] |

Chemical Synthesis Overview

The synthesis of these compounds is a multi-step process typically starting from a readily available steroid precursor.

-

17α-Hydroxyprogesterone: A common synthetic route involves the use of androstenedione as a starting material. The process includes an addition reaction at the 17-carbonyl group using acetone cyanohydrin to create a chiral center, followed by protection of functional groups, methylation, and finally hydrolysis to yield 17α-hydroxyprogesterone.[12] More recent optimized methods starting from pregnenolone have also been developed to improve overall yield.[13]

-

This compound Caproate: This synthetic progestogen is synthesized via the esterification of 17α-hydroxyprogesterone.[6] The process involves reacting 17α-hydroxyprogesterone with n-hexanoyl chloride or hexanoic acid in the presence of a catalyst.[10][14] The crude product is then purified through recrystallization.[10]

Physiological Function and Mechanism of Action

17-OHP is not merely a structural entity but a dynamic player in the complex orchestra of human endocrinology.

Biosynthesis: A Key Steroidogenic Intermediate

17-OHP is a pivotal intermediate in the adrenal steroidogenesis pathway, which converts cholesterol into various steroid hormones.[15] It is produced from either progesterone via the enzyme 17α-hydroxylase or from 17-hydroxypregnenolone.[15][16] Subsequently, 17-OHP serves as the substrate for the enzyme 21-hydroxylase, which converts it to 11-deoxycortisol, a precursor to cortisol.[17] This central position makes 17-OHP a critical branch point in the synthesis of glucocorticoids (like cortisol) and sex steroids (androgens and estrogens).[15]

Mechanism of Action: A Tale of Two Molecules

The biological effects of this compound are primarily mediated through its synthetic form, this compound caproate, which acts as an agonist at progesterone receptors.

-

Receptor Binding: 17-OHPC mimics the action of endogenous progesterone by binding to progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B.[5][7][18] However, its binding affinity for these receptors is notably lower than that of progesterone itself, approximately 26-30% of progesterone's affinity.[19][20] Despite this, 17-OHPC is comparable to progesterone in its ability to elicit gene expression in progesterone-responsive cells.[19]

-

Uterine Quiescence: In the context of pregnancy, the binding of 17-OHPC to progesterone receptors in the uterus and cervix is thought to maintain uterine quiescence.[7][21] This action reduces the contractility of uterine muscles and helps keep the cervix firm and closed, thereby preventing premature labor.[5][7] The synthetic caproate ester provides a stable, long-acting effect, allowing for less frequent administration while maintaining therapeutic levels.[5][7]

-

Immunomodulation: A compelling aspect of 17-OHPC's mechanism is its anti-inflammatory and immunomodulatory effect.[7] Research suggests that 17-OHPC can modulate the immune response to inflammatory stimuli. Specifically, it has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by leukocytes in response to lipopolysaccharide (LPS) stimulation.[22] This action may help mitigate inflammation-induced preterm birth.[22]

Clinical Significance and Pharmacokinetics

The unique biochemical profile of this compound underpins its utility as both a diagnostic biomarker and a therapeutic agent.

Diagnostic Biomarker for Congenital Adrenal Hyperplasia (CAH)

17-OHP is the primary biomarker for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[23]

-

Pathophysiology: The most common form of CAH is caused by a deficiency in the 21-hydroxylase enzyme.[23][24] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol.[17] The result is a shunting of the steroidogenesis pathway, leading to decreased cortisol production and a massive accumulation of 17-OHP.[24] The excess 17-OHP is then diverted to produce androgens, leading to virilization.[17]

-

Screening and Diagnosis: Due to this mechanism, elevated blood levels of 17-OHP are a hallmark of 21-hydroxylase deficiency.[24] The 17-OHP test is a standard component of newborn screening programs in many countries to detect classic CAH.[25] In cases of suspected non-classic (late-onset) CAH, an ACTH stimulation test can be performed; an exaggerated 17-OHP response is diagnostic.[24]

Therapeutic Application of this compound Caproate

This compound caproate has been used primarily to reduce the risk of preterm birth in pregnant women with a history of at least one spontaneous preterm birth.[4][5][26]

-

Preterm Birth Prevention: It is typically administered as a weekly intramuscular injection starting between 16 and 20 weeks of gestation and continuing until the 37th week.[5][27] Early clinical trials showed a significant reduction in the rate of recurrent preterm birth.[4]

-

Regulatory Status: It is important to note that the approval of this compound caproate has been a subject of debate. In April 2023, the U.S. Food and Drug Administration (FDA) withdrew its approval for the drug marketed as Makena, citing that subsequent data failed to verify clinical benefit.[4][18] Similarly, in May 2024, a committee of the European Medicines Agency recommended the suspension of marketing authorizations for medications containing 17-hydroxyprogesterone caproate.[4]

-

Other Uses: It has also been used in the treatment of various gynecological disorders such as dysmenorrhea and threatened miscarriage.[4]

Pharmacokinetic Profile of 17-OHPC

| Parameter | Description |

| Administration | Intramuscular injection.[7][21] |

| Absorption | Slowly absorbed from the injection site, providing sustained release.[21] |

| Protein Binding | Extensively bound to plasma proteins, primarily albumin.[4] |

| Metabolism | Metabolized in the liver via reduction, hydroxylation, and conjugation (glucuronidation, sulfation). The caproate ester is not cleaved, meaning 17-OHP is not formed.[4] |

| Elimination Half-Life | Approximately 7.8 days after intramuscular injection in non-pregnant women.[4] |

| Excretion | Primarily excreted in the urine as conjugates.[21] |

Analytical Methodologies for Quantification

Accurate quantification of 17-OHP is critical for the diagnosis and management of CAH. While immunoassays are widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its superior specificity and sensitivity.[28][29]

Reference Protocol: 17-OHP Quantification by LC-MS/MS

This protocol outlines a standard workflow for the clinical research analysis of 17-OHP in human serum.

Objective: To accurately quantify 17-OHP concentrations in serum, minimizing interference from structurally similar steroids.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Add an internal standard solution (e.g., deuterated 17-OHP) to each sample, calibrator, and quality control. This corrects for extraction variability and matrix effects.[28]

-

Pre-treat the samples as required by the specific SPE plate/cartridge protocol (e.g., Oasis PRiME HLB).[16]

-

Load the pre-treated sample onto the SPE plate/cartridge.

-

Perform wash steps with appropriate solvents (e.g., aqueous formic acid and aqueous ammonia in methanol) to remove interfering substances.[16]

-

Elute the analyte (17-OHP) and internal standard using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 45% methanol).[30]

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the reconstituted sample into an LC system.

-

Separate 17-OHP from other endogenous compounds using a reverse-phase column (e.g., ACQUITY UPLC HSS T3).[16][30]

-

Employ a gradient elution program with a mobile phase consisting of, for example, water with a formic acid additive and methanol or acetonitrile.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Introduce the column effluent into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[31]

-

Utilize Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring a specific precursor ion to product ion transition for both 17-OHP (e.g., m/z 331 > 109) and its deuterated internal standard (e.g., m/z 339 > 113).[31]

-

The high selectivity of MRM ensures that only the compound of interest is measured, avoiding the cross-reactivity issues common in immunoassays.[16]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of 17-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

17α-hydroxyprogesterone is a steroid of dual identity. Structurally, it is a critical nexus in the synthesis of essential adrenal hormones. Functionally, its measurement serves as the cornerstone for the diagnosis of Congenital Adrenal Hyperplasia. Its synthetic ester, this compound caproate, leverages the core progestational structure to provide a therapeutic option for preventing preterm birth, though its clinical efficacy remains a subject of ongoing evaluation and regulatory scrutiny. For the drug development professional and research scientist, a deep appreciation of this compound's chemistry, biosynthesis, mechanism of action, and analytical measurement is indispensable for advancing endocrine research and developing novel therapeutic strategies.

References

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Caproate [webbook.nist.gov]

- 4. This compound caproate - Wikipedia [en.wikipedia.org]

- 5. What is this compound Caproate used for? [synapse.patsnap.com]

- 6. This compound caproate | 630-56-8 [chemicalbook.com]

- 7. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 8. GSRS [precision.fda.gov]

- 9. 17α-Hydroxyprogesterone CAS#: 68-96-2 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound caproate synthesis - chemicalbook [chemicalbook.com]

- 15. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 16. waters.com [waters.com]

- 17. minervamedica.it [minervamedica.it]

- 18. This compound Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 24. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neonatal screening for congenital adrenal hyperplasia using 17-hydroxyprogesterone assay in filter paper blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. Articles [globalrx.com]

- 28. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quantitation of 17-OH-Progesterone (OHPG) for Diagnosis of Congenital Adrenal Hyperplasia (CAH) | Springer Nature Experiments [experiments.springernature.com]

- 30. waters.com [waters.com]

- 31. researchgate.net [researchgate.net]

A Technical Guide to 17α-Hydroxyprogesterone (17-OHP): The Crossroads of Steroidogenesis

This guide provides an in-depth exploration of 17α-hydroxyprogesterone (17-OHP), a pivotal intermediate in the intricate network of steroid biosynthesis. We will dissect its biochemical journey, from synthesis to its ultimate fate, elucidate its profound clinical significance as a diagnostic biomarker, and detail the gold-standard methodology for its precise quantification. This document is intended for researchers, clinicians, and drug development professionals who require a robust understanding of 17-OHP's role in adrenal and gonadal physiology and pathology.

The Strategic Position of 17-OHP in Steroidogenesis

Steroidogenesis is the biological process responsible for producing a range of vital hormones from a common cholesterol precursor.[1] Within this complex cascade of enzymatic reactions, 17-OHP occupies a critical junction. It is a C-21 steroid hormone produced primarily in the adrenal glands and, to a lesser extent, the gonads.[1] Its strategic position makes it the gatekeeper that directs the flow of precursors toward either glucocorticoid (cortisol) or sex steroid (androgen) synthesis.[1][2]

The synthesis of 17-OHP itself follows the initial steps of steroidogenesis, where cholesterol is converted to pregnenolone. Pregnenolone can then be converted to progesterone. The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), located in the endoplasmic reticulum, is the key catalyst that hydroxylates progesterone at the 17α position to form 17-OHP.[3][4][5]

From this juncture, 17-OHP faces two primary metabolic fates, dictated by the action of two different enzymes:

-

The Glucocorticoid Pathway: The enzyme 21-hydroxylase (CYP21A2) converts 17-OHP to 11-deoxycortisol.[6][7][8] This product is then subsequently hydroxylated by 11β-hydroxylase (CYP11B1) to form the essential glucocorticoid, cortisol.[3] Cortisol is vital for regulating metabolism, immune responses, and blood pressure.[9][10]

-

The Androgen Pathway: The 17,20-lyase activity of the same CYP17A1 enzyme can cleave the C17-C20 bond of 17-OHP to produce androstenedione, a precursor to testosterone and other androgens.[3][4] This pathway is particularly significant in the adrenal zona reticularis and the gonads.

The following diagram illustrates the central role of 17-OHP in the steroidogenic cascade.

Clinical Significance: 17-OHP as a Premier Biomarker

The measurement of 17-OHP is a cornerstone in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[9][11] CAH is a group of autosomal recessive genetic disorders, with over 90% of cases caused by a deficiency in the 21-hydroxylase enzyme (CYP21A2).[8][12][13]

Causality of Pathophysiology: In 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is impaired or completely blocked.[2][11] This enzymatic block leads to two major consequences:

-

Cortisol Deficiency: The inability to synthesize cortisol downstream leads to a lack of negative feedback on the pituitary gland, resulting in excessive secretion of adrenocorticotropic hormone (ACTH).[2]

-

Substrate Accumulation: Chronic ACTH overstimulation causes the adrenal glands to enlarge (hyperplasia) and produce a massive surplus of steroid precursors before the enzymatic block, most notably 17-OHP.[9][10]

This accumulated 17-OHP is then shunted into the androgen synthesis pathway, leading to an overproduction of androgens like androstenedione and testosterone.[12] The resulting hyperandrogenism is responsible for the clinical manifestations of CAH, such as ambiguous genitalia in newborn females, precocious puberty in males, and symptoms of androgen excess in later life.[9][12]

Therefore, a significantly elevated level of 17-OHP is the hallmark biochemical indicator of 21-hydroxylase deficiency.[4] This makes it an indispensable tool for:

-

Newborn Screening: The 17-OHP test is a routine part of newborn screening panels in many countries to detect classic CAH, allowing for early treatment to prevent life-threatening salt-wasting crises.[9][11]

-

Diagnosis of Non-Classic CAH: Milder, late-onset forms of CAH may present with normal or only moderately elevated basal 17-OHP levels. An ACTH stimulation test, which will show an exaggerated 17-OHP response, is often required for definitive diagnosis.[13][14]

-

Treatment Monitoring: In patients undergoing glucocorticoid replacement therapy for CAH, serial 17-OHP measurements are used to monitor the effectiveness of treatment and ensure androgen levels are adequately suppressed without causing iatrogenic Cushing's syndrome.[12][15]

Quantitative Data: Reference Ranges for Serum 17-OHP

The interpretation of 17-OHP levels requires comparison with age- and sex-specific reference ranges. It is important to note that levels fluctuate with a diurnal rhythm and, in females, with the menstrual cycle.[14][16]

| Population Group | Typical Reference Range (ng/dL) |

| Newborns (>48h) | < 630[9][16] |

| Prepubertal Children | < 110[9][16] |

| Adult Males | < 220[9][16] |

| Adult Females (Follicular Phase) | < 80[16] |

| Adult Females (Luteal Phase) | 100 - 280 (Varies) |

| Postmenopausal Females | < 51[9] |

| Classic CAH (Untreated) | > 5000[16] |

Note: These are approximate ranges. Specific ranges may vary by laboratory and analytical method. Values are significantly higher in premature infants, which can lead to false positives in screening.[12][17]

Gold-Standard Analysis: Quantification of 17-OHP by LC-MS/MS

While immunoassays are available, they can suffer from significant cross-reactivity with other structurally similar steroids, leading to inaccurate results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive, gold-standard method for the quantification of 17-OHP due to its superior specificity and sensitivity.[18]

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol describes a robust, self-validating system for the precise measurement of 17-OHP in human serum or plasma. The inclusion of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and corrects for any variability in sample preparation and instrument response, thereby ensuring accuracy.

1. Principle: This method uses liquid-liquid extraction (LLE) to isolate 17-OHP and an internal standard from the serum matrix. The extract is then analyzed by reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in selected-reaction monitoring (SRM) mode.[6][19]

2. Materials & Reagents:

-

Serum/Plasma Samples, Calibrators, and Quality Control materials

-

17α-Hydroxyprogesterone-d8 (17-OHP-d8) Internal Standard (IS) solution

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Reconstitution Solution (e.g., 50:50 Methanol:Water)

3. Step-by-Step Methodology:

-

Sample Aliquoting: In labeled microtubes, pipette 200 µL of each sample, calibrator, and quality control.[6][19] Causality: A precise starting volume is essential for accurate final concentration calculation.

-

Internal Standard Spiking: Add a fixed volume (e.g., 20 µL) of the 17-OHP-d8 Internal Standard working solution to every tube. Vortex briefly. Causality: The IS is the cornerstone of a self-validating assay. Adding it at the very beginning ensures it undergoes identical processing to the analyte, correcting for any losses during extraction and variability in ionization.

-